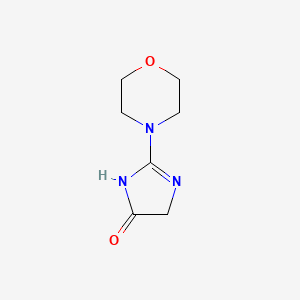![molecular formula C13H26N2 B12089506 N-[3-(2-methylpiperidin-1-yl)propyl]cyclobutanamine](/img/structure/B12089506.png)
N-[3-(2-methylpiperidin-1-yl)propyl]cyclobutanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(2-methylpiperidin-1-yl)propyl]cyclobutanamine is a chemical compound with the molecular formula C₁₃H₂₆N₂ It is characterized by the presence of a cyclobutanamine core linked to a 2-methylpiperidine moiety via a propyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-methylpiperidin-1-yl)propyl]cyclobutanamine typically involves the following steps:
Formation of the 2-methylpiperidine moiety: This can be achieved through the alkylation of piperidine with methyl iodide under basic conditions.
Linking the propyl chain: The 2-methylpiperidine is then reacted with 1-bromopropane in the presence of a base to form N-(3-bromopropyl)-2-methylpiperidine.
Cyclobutanamine formation: The final step involves the reaction of N-(3-bromopropyl)-2-methylpiperidine with cyclobutanamine under nucleophilic substitution conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
N-[3-(2-methylpiperidin-1-yl)propyl]cyclobutanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced amine derivatives.
Substitution: Various substituted amine derivatives depending on the nucleophile used.
科学的研究の応用
N-[3-(2-methylpiperidin-1-yl)propyl]cyclobutanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of neuropharmacology.
Industry: It is used in the development of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of N-[3-(2-methylpiperidin-1-yl)propyl]cyclobutanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
- N-[3-(2-methylpiperidin-1-yl)propyl]cyclopentanamine
- N-[3-(2-methylpiperidin-1-yl)propyl]cyclohexanamine
- N-[3-(2-methylpiperidin-1-yl)propyl]cycloheptanamine
Uniqueness
N-[3-(2-methylpiperidin-1-yl)propyl]cyclobutanamine is unique due to its cyclobutanamine core, which imparts distinct steric and electronic properties compared to its cyclopentane, cyclohexane, and cycloheptane analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications in research and industry.
特性
分子式 |
C13H26N2 |
|---|---|
分子量 |
210.36 g/mol |
IUPAC名 |
N-[3-(2-methylpiperidin-1-yl)propyl]cyclobutanamine |
InChI |
InChI=1S/C13H26N2/c1-12-6-2-3-10-15(12)11-5-9-14-13-7-4-8-13/h12-14H,2-11H2,1H3 |
InChIキー |
FROZWIGFEPQNPG-UHFFFAOYSA-N |
正規SMILES |
CC1CCCCN1CCCNC2CCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[[1-[[1-[[2-(4-Nitroanilino)-3-phenylpropanoyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12089434.png)

![7-Hydroxy-8-[5-[4-hydroxy-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one](/img/structure/B12089449.png)



![4-[2-(Azetidin-1-yl)ethyl]aniline](/img/structure/B12089474.png)




![7-[[2-[(4-Ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrate](/img/structure/B12089499.png)
